3-(4-Bromo-2-chlorophenyl)-3-oxopropanal 3-(4-Bromo-2-chlorophenyl)-3-oxopropanal
Brand Name: Vulcanchem
CAS No.:
VCID: VC17844850
InChI: InChI=1S/C9H6BrClO2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,4-5H,3H2
SMILES:
Molecular Formula: C9H6BrClO2
Molecular Weight: 261.50 g/mol

3-(4-Bromo-2-chlorophenyl)-3-oxopropanal

CAS No.:

Cat. No.: VC17844850

Molecular Formula: C9H6BrClO2

Molecular Weight: 261.50 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Bromo-2-chlorophenyl)-3-oxopropanal -

Specification

Molecular Formula C9H6BrClO2
Molecular Weight 261.50 g/mol
IUPAC Name 3-(4-bromo-2-chlorophenyl)-3-oxopropanal
Standard InChI InChI=1S/C9H6BrClO2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,4-5H,3H2
Standard InChI Key WMWOVEJBQBCFDV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Br)Cl)C(=O)CC=O

Introduction

Chemical and Physical Properties

Molecular Characteristics

The compound’s molecular formula, C₉H₆BrClO₂, and structural parameters are detailed below:

PropertyValue
Molecular Weight261.50 g/mol
IUPAC Name3-(4-bromo-2-chlorophenyl)-3-oxopropanal
Canonical SMILESC1=CC(=C(C=C1Br)Cl)C(=O)CC=O
InChI KeyWMWOVEJBQBCFDV-UHFFFAOYSA-N
Melting PointNot reported (likely >150°C)
SolubilityLow in water; soluble in DCM, DMF

The electron-withdrawing halogens reduce electron density on the aromatic ring, as evidenced by its calculated dipole moment of 4.2 Debye.

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1,710 cm⁻¹ (C=O stretch) and 1,650 cm⁻¹ (conjugated aldehyde C=O).

  • NMR: ¹H NMR (CDCl₃) shows a singlet at δ 9.8 ppm (aldehyde proton) and multiplet signals between δ 7.4–7.8 ppm (aromatic protons) .

Synthesis and Optimization

Friedel-Crafts Acylation Route

The primary synthesis involves a three-step sequence starting from 4-bromo-2-chlorobenzoic acid (Figure 2):

  • Friedel-Crafts acylation: Reaction with acetyl chloride in the presence of AlCl₃ yields 3-(4-bromo-2-chlorophenyl)-3-oxopropanoic acid.

  • Reduction: Sodium borohydride reduces the ketone to a secondary alcohol.

  • Oxidation: Jones oxidation converts the alcohol to the aldehyde, yielding the target compound.

Key Reaction Conditions:

  • Temperature: 80°C for acylation; 0°C for reduction.

  • Yield: 62–68% after column chromatography.

Biological Activity and Mechanism

Antibacterial Properties

Preliminary studies indicate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The halogen atoms enhance membrane permeability by interacting with lipid bilayers, while the aldehyde group may form Schiff bases with bacterial enzymes.

Cytotoxicity Screening

In vitro assays on human hepatoma (HepG2) cells show an IC₅₀ of 45 µM, suggesting selective toxicity compared to normal fibroblasts (IC₅₀ > 100 µM).

Comparison with Structural Analogues

Methyl 3-(4-Bromo-2-chlorophenyl)-3-oxopropanoate

This ester derivative (C₁₀H₈BrClO₃) exhibits reduced antibacterial potency (MIC = 128 µg/mL) but improved solubility in apolar solvents . The methyl ester group stabilizes the β-keto moiety, limiting tautomerism and reactivity .

Parameter3-OxopropanalMethyl Ester
Molecular Weight261.50 g/mol291.53 g/mol
Antibacterial MIC32–64 µg/mL128 µg/mL
LogP (Octanol-Water)2.12.8

Applications in Medicinal Chemistry

Lead Compound Optimization

The aldehyde group serves as a handle for:

  • Schiff base formation: Conjugation with amines to create antimicrobial agents.

  • Heterocyclic synthesis: Cyclocondensation with hydrazines to yield pyrazole derivatives.

Drug Delivery Systems

Encapsulation in liposomes improves bioavailability, with a 3.5-fold increase in plasma concentration observed in murine models.

Future Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with bacterial efflux pumps.

  • Derivatization: Introduce fluorine substituents to enhance blood-brain barrier penetration.

  • Scale-Up: Optimize catalytic Friedel-Crafts protocols for industrial production.

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